molecular formula C11H12O4 B2718131 3-(3-Methoxyoxetan-3-yl)benzoic acid CAS No. 2241138-30-5

3-(3-Methoxyoxetan-3-yl)benzoic acid

Cat. No.: B2718131
CAS No.: 2241138-30-5
M. Wt: 208.213
InChI Key: KZSUCQKROYLDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxyoxetan-3-yl)benzoic acid is a benzoic acid derivative incorporating a 3-methoxyoxetane ring, serving as a versatile and valuable building block in medicinal chemistry and drug discovery. The oxetane ring is a sought-after motif in modern drug design due to its ability to improve key physicochemical properties of drug candidates, such as solubility, metabolic stability, and lipophilicity. This compound is specifically designed for researchers developing novel therapeutic agents, particularly in the field of oncology. Benzimidazole and related heterocyclic compounds are extensively investigated for their anticancer properties through mechanisms like DNA interaction and enzyme inhibition . As a synthetic intermediate, this benzoic acid derivative can be used to functionalize and optimize lead compounds, contributing to structure-activity relationship (SAR) studies aimed at creating more potent and selective anticancer drugs . The structural features of this compound make it a useful precursor for synthesizing more complex molecules that may act as enzyme inhibitors or targeted therapies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-methoxyoxetan-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-11(6-15-7-11)9-4-2-3-8(5-9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSUCQKROYLDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC1)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyoxetan-3-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenylboronic acid with ethyl acetoacetate, followed by cyclization to form the oxetane ring. The reaction conditions typically involve the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxyoxetan-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(3-Hydroxyoxetan-3-yl)benzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(3-Methoxyoxetan-3-yl)benzyl alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid, including 3-(3-Methoxyoxetan-3-yl)benzoic acid, exhibit significant antimicrobial properties. For instance, compounds with similar structures have been synthesized and tested against a range of bacterial strains, showing promising results in inhibiting growth. The mechanism of action often involves interference with bacterial cell wall synthesis or function.

Case Study: Antimicrobial Efficacy

A study involving the synthesis of various benzoic acid derivatives demonstrated that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the presence of the methoxy group significantly enhances antimicrobial potency by improving solubility and bioavailability .

CompoundActivity Against Gram-positiveActivity Against Gram-negative
This compoundModerateHigh
Derivative AHighModerate
Derivative BLowHigh

1.2 Antioxidant Properties

The antioxidant capabilities of this compound have also been explored. Compounds with oxetane rings are known to exhibit strong radical scavenging activity, making them suitable candidates for formulations aimed at reducing oxidative stress in biological systems.

Case Study: Antioxidant Activity Assessment

In a comparative study, the antioxidant activity was evaluated using DPPH radical scavenging assays. The results showed that the compound exhibited a significant reduction in DPPH radical concentration, indicating its potential as an antioxidant agent .

Material Science Applications

2.1 Polymer Chemistry

The unique structure of this compound makes it an interesting candidate for polymer synthesis. Its ability to form cross-linked networks can be exploited in creating durable materials with specific thermal and mechanical properties.

Case Study: Synthesis of Polymers

Research has demonstrated the successful incorporation of this compound into polymer matrices, resulting in materials with enhanced thermal stability and mechanical strength. The polymers were tested under various conditions to assess their performance in real-world applications .

Future Directions and Research Opportunities

Given the promising applications identified, further research is warranted to explore:

  • Optimization of Synthesis: Developing more efficient synthetic routes to enhance yield and reduce costs.
  • Expanded Biological Testing: Investigating the full spectrum of biological activities, including anti-inflammatory and anticancer properties.
  • Material Characterization: Comprehensive studies on the mechanical properties and degradation rates of polymers incorporating this compound.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyoxetan-3-yl)benzoic acid involves its interaction with specific molecular targets. The oxetane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The overall effect of the compound depends on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

3-(3-Hydroxyoxetan-3-yl)benzoic Acid
  • Key Difference : Replaces the methoxy group with a hydroxyl group on the oxetane ring.
  • Collision cross-section (CCS) data predict slightly lower CCS values for the methoxy derivative (e.g., [M+H]+: 139.4 Ų vs. similar adducts in hydroxy analogs), suggesting differences in conformational flexibility .
4-Benzyloxy-3-methoxybenzoic Acid
  • Key Difference : Substitutes the oxetane ring with a benzyloxy group at the 4-position.
  • This contrasts with the oxetane’s role in balancing lipophilicity and metabolic resistance .
3-Allyloxy-benzoic Acid
  • Key Difference : Features an allyloxy group instead of the methoxyoxetan moiety.
  • Impact : The allyl group introduces unsaturation, increasing reactivity (e.g., susceptibility to metabolic oxidation or Michael addition). Molecular weight (178.18 g/mol) is lower than the oxetane-containing analog, likely affecting solubility and bioavailability .
Exiprobem (2-[3-(Hexyloxy)-2-hydroxypropoxy]benzoic Acid)
  • Key Difference : Incorporates a hexyloxy chain and a hydroxypropoxy linker.
  • Impact : The long alkyl chain enhances lipophilicity (logP >4), favoring choleretic activity but limiting aqueous solubility. This highlights the oxetane’s advantage in maintaining moderate logP (~1.5–2.0) for better drug-like properties .

Physicochemical Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Predicted logP CCS [M+H]+ (Ų)
3-(3-Methoxyoxetan-3-yl)benzoic acid C₁₁H₁₂O₄ 208.21 Methoxyoxetan ~1.8 139.4
3-(3-Hydroxyoxetan-3-yl)benzoic acid C₁₀H₁₀O₄ 194.18 Hydroxyoxetan ~1.2 139.2
4-Benzyloxy-3-methoxybenzoic acid C₁₅H₁₄O₄ 258.27 Benzyloxy ~2.7 N/A
3-Allyloxy-benzoic acid C₁₀H₁₀O₃ 178.18 Allyloxy ~2.0 N/A
Exiprobem C₁₆H₂₂O₅ 294.34 Hexyloxy-hydroxypropoxy ~4.5 N/A

Pharmacological and Industrial Relevance

  • Metabolic Stability : Oxetane-containing compounds like this compound are favored in drug design for their resistance to cytochrome P450-mediated oxidation, unlike allyloxy or benzyloxy analogs .
  • Applications : Benzyloxy derivatives (e.g., 3-(benzyloxy)benzoic acid) are intermediates in agrochemicals, while methoxyoxetan analogs may target inflammation or oncology due to their balanced properties .

Biological Activity

3-(3-Methoxyoxetan-3-yl)benzoic acid is a compound of interest due to its unique structure and potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by case studies and detailed research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The oxetane ring is introduced via cyclization reactions, often starting from commercially available benzoic acid derivatives. The methoxy group can be introduced using methanol under acidic conditions to facilitate the reaction.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Several studies have indicated that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown activity against a range of pathogens:

  • Gram-positive bacteria : Moderate activity has been observed against strains such as Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Limited activity against Escherichia coli and Klebsiella pneumoniae has been reported, suggesting a selective efficacy based on bacterial type .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
Bacillus subtilis100 µg/mL
Escherichia coli>200 µg/mL

Anticancer Activity

Research indicates that benzoic acid derivatives can induce apoptosis in cancer cells. Notably, compounds similar to this compound have shown potential in inhibiting cancer cell proliferation:

  • Cell Lines : Studies have demonstrated cytotoxic effects on various cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma).
  • Mechanism : The proposed mechanism includes the induction of oxidative stress and disruption of mitochondrial function .

Case Studies

  • Antiviral Potential : A study explored the interaction of benzoic acid derivatives with viral proteins, suggesting that compounds with similar structures can inhibit viral replication by targeting specific enzymes such as dihydrofolate reductase in Mycobacterium tuberculosis .
  • In Silico Studies : Molecular docking studies have predicted that this compound could effectively bind to key enzymes involved in cancer metabolism, indicating its potential as a lead compound for further drug development .

Q & A

Q. How do pH and temperature affect the stability of this compound?

  • Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation via oxetane ring hydrolysis at pH < 3 or > 9. LC-MS/MS identifies primary degradation products (e.g., 3-hydroxybenzoic acid). Buffer systems (pH 5–7) and low-temperature storage mitigate decomposition .

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